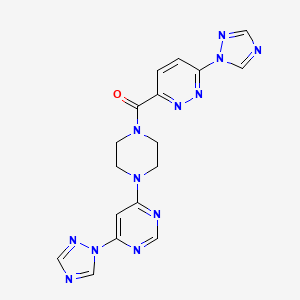
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . The “ethyl” and “phenylethyl” groups suggest the presence of ethyl (C2H5) and phenylethyl (C8H9) moieties .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by X-ray single crystal diffraction . The structure likely involves a benzotriazole ring substituted with ethyl and phenylethyl groups.Chemical Reactions Analysis
Alcohols, which may be structurally similar to your compound, generally undergo reactions like dehydration and alpha cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For instance, aliphatic alcohols have a distinctive O-H stretch in the infrared spectrum, which might be relevant if the compound has alcohol groups .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, the core structure of the compound, have found broad applications in drug discovery . They are used in the synthesis of various drugs due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They are used as building blocks in the synthesis of complex organic molecules due to their stability and reactivity .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry for the synthesis of various polymers . They can act as a linking unit in polymer chains, providing stability and unique properties to the polymers .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used as building blocks for the construction of supramolecular architectures . They can form stable complexes with various metal ions, which is useful in the design of metal-organic frameworks .
Bioconjugation
1,2,3-triazoles are used in bioconjugation, a process where two biomolecules are chemically joined . They can act as a linker between biomolecules, enabling the creation of complex biological structures .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging, a technique used to visualize cellular processes . They can be incorporated into fluorescent probes, allowing for the imaging of biological systems .
Mechanism of Action
Target of action
Ethyl 1-(2-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is an ester . Esters are often involved in biological reactions, where they can act as substrates for enzymes known as esterases or lipases . These enzymes can hydrolyze the ester bond, leading to the formation of an alcohol and a carboxylic acid .
Mode of action
Esters are often involved in biological reactions where they can be hydrolyzed by enzymes to form alcohols and carboxylic acids .
Biochemical pathways
Esters are often involved in lipid metabolism, where they can be hydrolyzed to form alcohols and carboxylic acids .
Pharmacokinetics
Esters are often rapidly metabolized in the body, which can affect their bioavailability .
Result of action
The hydrolysis of esters can result in the formation of alcohols and carboxylic acids, which can have various effects depending on their specific structures .
Action environment
The action of this compound could be influenced by various environmental factors, such as pH and the presence of specific enzymes. For example, the hydrolysis of esters is often catalyzed by enzymes known as esterases or lipases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-(2-phenylethyl)benzotriazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-2-22-17(21)14-8-9-16-15(12-14)18-19-20(16)11-10-13-6-4-3-5-7-13/h3-9,12H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDFIJMZSWXDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2631399.png)
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2631401.png)
![2-(Furan-2-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2631403.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetamide](/img/structure/B2631404.png)
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2631405.png)



![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)


![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)
